molecular formula C22H29KO4 B7820954 potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

Cat. No.: B7820954
M. Wt: 396.6 g/mol
InChI Key: JTZQCHFUGHIPDF-RYVBEKKQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate” is known as potassium canrenoate. It is a potassium salt of canrenoic acid and is primarily used as a competitive aldosterone antagonist. Potassium canrenoate has been shown to counteract the effects of aldosterone-induced blood pressure increases and is clinically used for its anti-fibrotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium canrenoate is synthesized through the reaction of canrenoic acid with potassium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium canrenoate. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of potassium canrenoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Potassium canrenoate undergoes various chemical reactions, including:

    Oxidation: Potassium canrenoate can be oxidized to form canrenone, a metabolite with similar pharmacological properties.

    Reduction: The compound can be reduced to form dihydrocanrenoate, which has different biological activities.

    Substitution: Potassium canrenoate can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Canrenone

    Reduction: Dihydrocanrenoate

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Potassium canrenoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its role as an aldosterone antagonist.

    Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and fibrosis.

    Industry: Used in the development of pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Potassium canrenoate exerts its effects by competitively inhibiting the binding of aldosterone to its receptors. This inhibition prevents aldosterone from exerting its effects on sodium and water retention, leading to a decrease in blood pressure. The compound also has anti-fibrotic effects, reducing the formation of fibrous tissue in the heart and other organs. The molecular targets of potassium canrenoate include the mineralocorticoid receptor and various signaling pathways involved in fibrosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: Another aldosterone antagonist with similar pharmacological properties.

    Eplerenone: A selective aldosterone receptor antagonist with fewer side effects.

    Canrenone: A metabolite of potassium canrenoate with similar biological activities.

Uniqueness

Potassium canrenoate is unique in its ability to act as both an aldosterone antagonist and an anti-fibrotic agent. Its dual action makes it a valuable compound in the treatment of conditions such as hypertension and heart failure, where both aldosterone antagonism and anti-fibrotic effects are beneficial.

Properties

IUPAC Name

potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16-,17+,18+,20+,21+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZQCHFUGHIPDF-RYVBEKKQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.